Cas no 2227751-02-0 ((1R)-1-(3-methyloxetan-3-yl)ethan-1-ol)

(1R)-1-(3-Methyloxetan-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a 3-methyloxetane moiety, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for pharmaceuticals and fine chemicals. The oxetane ring enhances metabolic stability and solubility, while the stereocenter at the 1-position allows for enantioselective synthesis. Its rigid oxetane structure can improve the physicochemical properties of derived compounds, making it valuable in drug design. The product is typically supplied with high enantiomeric purity, ensuring reproducibility in chiral synthesis applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxygen.
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol structure
2227751-02-0 structure
Product name:(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
CAS No:2227751-02-0
MF:C6H12O2
Molecular Weight:116.158282279968
CID:6023836
PubChem ID:89502436

(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
    • 3-Oxetanemethanol, α,3-dimethyl-, (αR)-
    • SCHEMBL14864695
    • (1R)-1-(3-Methyloxetan-3-yl)ethanol
    • 2227751-02-0
    • EN300-1814304
    • インチ: 1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
    • InChIKey: KNDIWOLRRBGYHQ-RXMQYKEDSA-N
    • SMILES: [C@@H](C1(COC1)C)(O)C

計算された属性

  • 精确分子量: 116.083729621g/mol
  • 同位素质量: 116.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 86.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.022±0.06 g/cm3(Predicted)
  • Boiling Point: 193.1±8.0 °C(Predicted)
  • 酸度系数(pKa): 14?+-.0.20(Predicted)

(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1814304-5.0g
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
5g
$3065.0 2023-06-03
Enamine
EN300-1814304-0.5g
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
0.5g
$824.0 2023-09-19
1PlusChem
1P0290B3-5g
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
5g
$3851.00 2023-12-18
1PlusChem
1P0290B3-50mg
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
50mg
$354.00 2023-12-18
Aaron
AR0290JF-500mg
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
500mg
$1158.00 2025-02-17
1PlusChem
1P0290B3-100mg
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
100mg
$515.00 2023-12-18
1PlusChem
1P0290B3-1g
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
1g
$1369.00 2023-12-18
Aaron
AR0290JF-50mg
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
50mg
$362.00 2025-02-17
Aaron
AR0290JF-100mg
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
100mg
$529.00 2025-02-17
Aaron
AR0290JF-2.5g
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
2227751-02-0 95%
2.5g
$2873.00 2025-02-17

(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol 関連文献

(1R)-1-(3-methyloxetan-3-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0)

(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique oxetane ring and chiral center, holds potential applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol.

The chemical structure of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol is defined by its oxetane ring, which is a four-membered cyclic ether with a high degree of ring strain. This strain imparts unique reactivity and stability properties to the molecule. The presence of a chiral center at the 1-position of the ethyl group further enhances its potential for enantioselective reactions and stereoselective syntheses. The methoxy substituent on the oxetane ring adds an additional layer of complexity and functionality to the molecule.

The synthesis of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has been a topic of extensive research due to its importance in various applications. One common approach involves the ring-opening polymerization (ROP) of epoxides followed by selective functionalization to introduce the desired substituents. Another method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the oxetane ring with high stereocontrol. Recent advancements in asymmetric synthesis have also led to more efficient and scalable methods for producing this compound with high enantiomeric purity.

In terms of biological activities, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has shown promising results in several areas. Studies have demonstrated its potential as a lead compound for the development of new drugs targeting various diseases. For instance, it has been investigated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines in vitro. Additionally, preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease.

Recent research has also explored the use of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol in combination with other therapeutic agents to enhance their efficacy and reduce side effects. For example, it has been shown to synergize with certain anti-cancer drugs, improving their cytotoxicity against cancer cells while minimizing toxicity to healthy cells. These findings highlight the versatility and potential of this compound in drug discovery and development.

Beyond its pharmaceutical applications, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has also found use in materials science. Its unique chemical structure makes it an attractive building block for the synthesis of advanced polymers and materials with tailored properties. Research in this area has focused on developing new polymer architectures that incorporate this compound to achieve enhanced mechanical strength, thermal stability, and biocompatibility.

In conclusion, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0) is a versatile chiral compound with significant potential in various fields, including pharmaceuticals and materials science. Its unique chemical structure and biological activities make it an important target for ongoing research and development. As new synthetic methods and applications continue to emerge, the future prospects for this compound are promising.

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